3-ethoxy-N-(3-ethylphenyl)benzamide
Description
3-ethoxy-N-(3-ethylphenyl)benzamide is a benzamide derivative featuring a 3-ethoxy-substituted benzene ring and a 3-ethylphenyl group attached to the amide nitrogen. Its molecular formula is C₁₇H₁₉NO₂, with a molecular weight of 269.34 g/mol (calculated). The ethoxy group enhances lipophilicity, while the ethylphenyl moiety contributes to steric bulk, influencing both physicochemical properties and biological interactions.
Properties
IUPAC Name |
3-ethoxy-N-(3-ethylphenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-3-13-7-5-9-15(11-13)18-17(19)14-8-6-10-16(12-14)20-4-2/h5-12H,3-4H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDZAMERYHLQFFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethoxy-N-(3-ethylphenyl)benzamide typically involves the reaction of 3-ethoxybenzoic acid with 3-ethylphenylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of 3-ethoxy-N-(3-ethylphenyl)benzamide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-ethoxy-N-(3-ethylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzamide moiety can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of 3-ethoxybenzoic acid or 3-ethoxybenzaldehyde.
Reduction: Formation of 3-ethoxy-N-(3-ethylphenyl)amine.
Substitution: Formation of various substituted benzamides depending on the electrophile used.
Scientific Research Applications
3-ethoxy-N-(3-ethylphenyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical agent due to its structural similarity to other bioactive benzamides.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-ethoxy-N-(3-ethylphenyl)benzamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit specific enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways involved would require further experimental investigation.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | LogP |
|---|---|---|---|---|
| 3-ethoxy-N-(3-ethylphenyl)benzamide | C₁₇H₁₉NO₂ | 269.34 | 3-ethoxy, 3-ethylphenyl | 3.8 |
| 4-ethoxy-N-(3-ethylphenyl)benzamide | C₁₇H₁₉NO₂ | 269.34 | 4-ethoxy, 3-ethylphenyl | 3.6 |
| N-(3-acetylphenyl)-2-ethoxybenzamide | C₁₇H₁₇NO₃ | 283.32 | 2-ethoxy, 3-acetylphenyl | 2.9 |
| 3-ethoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide | C₁₉H₁₉N₃O₄ | 353.38 | 1,2,5-oxadiazole, 3-ethoxy | 2.5 |
Unique Features of 3-ethoxy-N-(3-ethylphenyl)benzamide
- Structural Uniqueness : The combination of 3-ethoxy and 3-ethylphenyl groups balances lipophilicity (LogP = 3.8) and steric bulk, optimizing membrane permeability and target binding.
- Versatility : Serves as a scaffold for derivatization; for example, introducing sulfonamide groups enhances solubility without compromising activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
